(3Z)-5-(4-bromophenyl)-3-[(4-hydroxyphenyl)methylidene]furan-2-one
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Overview
Description
(3Z)-5-(4-bromophenyl)-3-[(4-hydroxyphenyl)methylidene]furan-2-one is a synthetic organic compound characterized by the presence of a furan ring substituted with a bromophenyl group and a hydroxyphenylmethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-5-(4-bromophenyl)-3-[(4-hydroxyphenyl)methylidene]furan-2-one typically involves the condensation of 4-bromobenzaldehyde with 4-hydroxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the furan ring, yielding the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3Z)-5-(4-bromophenyl)-3-[(4-hydroxyphenyl)methylidene]furan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a phenyl-substituted furan.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (3Z)-5-(4-bromophenyl)-3-[(4-hydroxyphenyl)methylidene]furan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for drug discovery and development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance.
Mechanism of Action
The mechanism of action of (3Z)-5-(4-bromophenyl)-3-[(4-hydroxyphenyl)methylidene]furan-2-one involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-5-(4-chlorophenyl)-3-[(4-hydroxyphenyl)methylidene]furan-2-one
- (3Z)-5-(4-fluorophenyl)-3-[(4-hydroxyphenyl)methylidene]furan-2-one
- (3Z)-5-(4-methylphenyl)-3-[(4-hydroxyphenyl)methylidene]furan-2-one
Uniqueness
(3Z)-5-(4-bromophenyl)-3-[(4-hydroxyphenyl)methylidene]furan-2-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s properties and applications.
Properties
IUPAC Name |
(3Z)-5-(4-bromophenyl)-3-[(4-hydroxyphenyl)methylidene]furan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrO3/c18-14-5-3-12(4-6-14)16-10-13(17(20)21-16)9-11-1-7-15(19)8-2-11/h1-10,19H/b13-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFSANHAUDJWRS-LCYFTJDESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C=C(OC2=O)C3=CC=C(C=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C=C(OC2=O)C3=CC=C(C=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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